(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound with the molecular formula C23H17FN2O2 and a molar mass of 372.3916832 g/mol . This compound is characterized by the presence of a chromene ring system, a fluorophenyl group, and a methylphenyl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of (2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Scientific Research Applications
(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential .
Comparison with Similar Compounds
(2Z)-2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide: This compound has a similar chromene core but differs in the substitution pattern on the phenyl rings.
N-(4-chlorophenyl)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide: This compound has a chlorophenyl group instead of a methylphenyl group, leading to different chemical and biological properties.
N-(4-methylphenyl)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C23H17FN2O2 |
---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
2-(2-fluorophenyl)imino-N-(4-methylphenyl)chromene-3-carboxamide |
InChI |
InChI=1S/C23H17FN2O2/c1-15-10-12-17(13-11-15)25-22(27)18-14-16-6-2-5-9-21(16)28-23(18)26-20-8-4-3-7-19(20)24/h2-14H,1H3,(H,25,27) |
InChI Key |
UZBUKLUTHPYWOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4F |
Origin of Product |
United States |
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